molecular formula C14H9ClN4S2 B10879149 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10879149
M. Wt: 332.8 g/mol
InChI Key: NBRZBWWDYQGACM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorophenyl and a thienyl group contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl hydrazine with 2-thiophenecarboxylic acid hydrazide, followed by cyclization with phosphorus oxychloride (POCl₃). The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent recovery and recycling, as well as purification techniques like recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid, potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Nitro, halo, or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole and thiadiazine rings is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or stability, which are valuable in electronics and materials science.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a thiadiazole ring instead of thiadiazine.

    6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazine: Contains an oxadiazine ring instead of thiadiazine.

    6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine: Features a thiadiazepine ring, adding an extra carbon to the ring structure.

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific ring fusion and the presence of both chlorophenyl and thienyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H9ClN4S2

Molecular Weight

332.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H9ClN4S2/c15-10-5-3-9(4-6-10)11-8-21-14-17-16-13(19(14)18-11)12-2-1-7-20-12/h1-7H,8H2

InChI Key

NBRZBWWDYQGACM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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